![molecular formula C10H15BN2O2S B7956003 [2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7956003.png)
[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid
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Overview
Description
[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid is a chemical compound with the molecular formula C10H15BN2O2S It is a boronic acid derivative that features a pyrimidine ring substituted with a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclohexylsulfanyl group to a cyclohexyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alcohols or amines can be used to form esters or amides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl-substituted pyrimidine derivatives.
Substitution: Ester or amide derivatives of the boronic acid.
Scientific Research Applications
[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which are important targets in various diseases .
Comparison with Similar Compounds
Similar Compounds
- [2-(Cyclohexylsulfanyl)pyrimidin-4-yl]boronic acid
- [2-(Cyclohexylsulfanyl)pyrimidin-6-yl]boronic acid
- [2-(Cyclohexylsulfanyl)thiazol-5-yl]boronic acid
Uniqueness
[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and other specialized applications .
Properties
IUPAC Name |
(2-cyclohexylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2S/c14-11(15)8-6-12-10(13-7-8)16-9-4-2-1-3-5-9/h6-7,9,14-15H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXGDHBNVTWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SC2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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